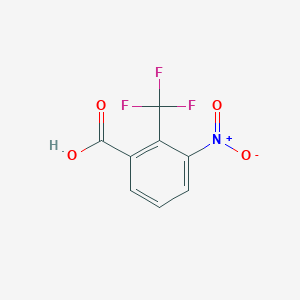

3-Nitro-2-(trifluoromethyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4F3NO4 |

|---|---|

Molecular Weight |

235.12 g/mol |

IUPAC Name |

3-nitro-2-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12(15)16/h1-3H,(H,13,14) |

InChI Key |

QBJMPJHHNMXJCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Scaffold Analysis and Identification of Diversification Points

The 3-Nitro-2-(trifluoromethyl)benzoic acid scaffold possesses three primary components that dictate its utility in library design: the benzoic acid core, an electron-withdrawing nitro group, and a sterically demanding and highly electronegative trifluoromethyl group. The regiochemistry of these substituents creates a unique electronic and steric environment. nih.govdoaj.org The primary points for introducing molecular diversity are the carboxylic acid group and the aromatic ring itself, including potential modification of the nitro group.

Interactive Table 1: Points of Diversification on the this compound Scaffold

| Position | Functional Group | Potential Modifications | Rationale for Diversification |

| R¹ | Carboxylic Acid (-COOH) | Amides, Esters, Thioesters, Acylhydrazones | Primary and versatile handle for introducing a vast array of building blocks. Modulates hydrogen bonding, polarity, and steric bulk. |

| R² | Nitro Group (-NO₂) | Reduction to Amine (-NH₂), followed by acylation, sulfonylation, etc. | Transforms an electron-withdrawing group into a versatile nucleophilic handle, opening a new vector for diversification. |

| R³ | Aromatic Ring (C4, C5, C6 positions) | Halogenation, Nitration, Alkylation (via functional group interconversion) | Modulates the electronic properties and steric profile of the aromatic core; can introduce new vectors for interaction with biological targets. |

Combinatorial Chemistry and Parallel Synthesis

Combinatorial chemistry provides the synthetic engine for generating large, diverse libraries from a single scaffold. nih.govfortunepublish.com Parallel synthesis is particularly well-suited, allowing for the rapid creation of hundreds of discrete compounds in an array format. acs.org For the 3-Nitro-2-(trifluoromethyl)benzoic acid scaffold, the most straightforward application of this principle is through the derivatization of the carboxylic acid.

By reacting the activated carboxyl group (e.g., as an acid chloride or using coupling agents) with a diverse collection of amines or alcohols, a large library of amides or esters can be generated. This approach allows for the systematic exploration of how different substituents at the R¹ position affect biological activity, a key component of establishing a Structure-Activity Relationship (SAR). researchgate.net

Interactive Table 2: Illustrative Design of an Amide Library via Parallel Synthesis

| Building Block (Amine) | Resulting Compound Structure at R¹ | Desired Chemical Property Explored |

| Aniline | -C(O)NH-Ph | Aromatic interaction, rigidity |

| Benzylamine | -C(O)NH-CH₂-Ph | Flexibility with aromatic terminus |

| Piperidine | -C(O)N(CH₂)₅ | Saturated heterocycle, basicity |

| Morpholine | -C(O)N(CH₂CH₂)₂O | Saturated heterocycle, polarity, H-bond acceptor |

| Glycine methyl ester | -C(O)NH-CH₂-C(O)OCH₃ | Amino acid fragment, H-bond donor/acceptor |

Structure Activity Relationship Sar and in Silico Design

The design of next-generation or "focused" libraries relies heavily on feedback from initial screening efforts. nih.gov Once a primary library yields "hit" compounds, computational tools and SAR principles are employed to design smaller, more potent libraries for lead optimization. manuscriptpoint.commdpi.com

Pharmacophore Modeling : If initial hits share common structural features responsible for their activity, a 3D pharmacophore model can be generated. This model, representing the essential spatial arrangement of features like hydrogen bond donors/acceptors and hydrophobic centers, can be used to screen virtual libraries or guide the selection of new building blocks to better match the ideal arrangement. fortunepublish.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models create a mathematical relationship between the chemical structures of the library compounds and their biological activity. mdpi.com For a library based on the 3-Nitro-2-(trifluoromethyl)benzoic acid scaffold, descriptors such as the lipophilicity (cLogP), size (molecular weight), and electronic properties of the substituents at the R¹, R², and R³ positions would be correlated with activity. This model can then predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis. fortunepublish.commdpi.com

Molecular Docking : If the structure of the biological target is known, molecular docking can be used to predict how well designed analogues fit into the binding site. nih.gov This allows for a rational, structure-based design approach where substituents are chosen to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes with the target protein.

Scaffold Modification and Privileged Structures

An advanced design principle involves modifying the core scaffold itself to explore new chemical space. For the 3-Nitro-2-(trifluoromethyl)benzoic acid scaffold, a key modification is the chemical reduction of the nitro group to an amine. google.com This transformation fundamentally alters the electronic nature of the scaffold, converting the strongly electron-withdrawing nitro group into an electron-donating and nucleophilic amino group.

This new 3-Amino-2-(trifluoromethyl)benzoic acid scaffold can then serve as the foundation for a completely new library of compounds, for example, by creating a diverse set of amides or sulfonamides at the newly formed amino group. This strategy of "scaffold hopping" or evolution is crucial for escaping patent-protected chemical space and discovering novel molecular architectures with improved properties. nih.gov

Spectroscopic and Supramolecular Characterization Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-Nitro-2-(trifluoromethyl)benzoic acid by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.

¹H NMR Chemical Shift Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the three aromatic protons and the single carboxylic acid proton. The aromatic protons would appear in the downfield region, typically between 7.5 and 8.5 ppm, with their chemical shifts and splitting patterns (multiplicity) dictated by their position relative to the electron-withdrawing nitro and trifluoromethyl groups. The carboxylic acid proton is anticipated to appear as a broad singlet even further downfield, often above 10 ppm.

¹³C NMR Chemical Shift Analysis: The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. Eight distinct signals are expected, one for each unique carbon atom. The carbonyl carbon of the carboxylic acid would resonate at a low field (around 165-170 ppm). The aromatic carbons would appear between 120-150 ppm, with the carbons directly attached to the nitro and trifluoromethyl groups showing characteristic shifts. The carbon of the trifluoromethyl group itself would be identifiable by its coupling to the three fluorine atoms, resulting in a quartet.

¹⁹F NMR Chemical Shift Analysis: Due to the trifluoromethyl group, ¹⁹F NMR is a particularly informative technique. biophysics.org A single, sharp signal is expected for the three magnetically equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal, typically referenced against CFCl₃, is highly sensitive to the electronic environment of the aromatic ring. biophysics.orgorganicchemistrydata.org For a -CF₃ group attached to a benzene (B151609) ring, this signal commonly appears in the range of -60 to -65 ppm. rsc.org

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Corresponding Group |

|---|---|---|---|

| ¹H | ~10.0 - 14.0 | Broad Singlet | Carboxylic Acid (-COOH) |

| ¹H | ~7.5 - 8.5 | Multiplets (dd, t, d) | Aromatic Protons (Ar-H) |

| ¹³C | ~165 - 170 | Singlet | Carboxylic Carbon (-C OOH) |

| ¹³C | ~120 - 150 | Singlets / Doublets | Aromatic Carbons (Ar-C) |

| ¹³C | ~120 - 130 | Quartet (q) | Trifluoromethyl Carbon (-C F₃) |

| ¹⁹F | ~ -60 to -65 | Singlet | Trifluoromethyl Fluorines (-CF₃ ) |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrational modes.

Key expected vibrational modes include:

O-H Stretch: A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption band is expected around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

N-O Stretches: The nitro group (-NO₂) should exhibit two distinct stretching vibrations: a strong asymmetric stretch typically around 1530-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. esisresearch.org

C-F Stretches: The trifluoromethyl group (-CF₃) is associated with very strong absorption bands in the 1100-1350 cm⁻¹ region due to C-F stretching modes. tanta.edu.eg

Aromatic C=C and C-H Stretches: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching occurs just above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Nitro Group | N-O Asymmetric Stretch | 1530 - 1560 | Strong |

| Nitro Group | N-O Symmetric Stretch | 1345 - 1385 | Strong |

| Trifluoromethyl Group | C-F Stretches | 1100 - 1350 | Very Strong |

| Aromatic Ring | C=C Stretches | 1450 - 1600 | Variable |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to analyze its fragmentation patterns upon ionization. The molecular formula C₈H₄F₃NO₄ corresponds to a molecular weight of approximately 235.13 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺˙) at m/z 235.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for aromatic carboxylic acids and nitro compounds include: libretexts.orgyoutube.com

Loss of a hydroxyl radical (-OH): A peak at M-17 (m/z 218) is expected from the cleavage of the C-OH bond in the carboxylic acid group. docbrown.info

Loss of a carboxyl group (-COOH): A peak at M-45 (m/z 190) can occur. libretexts.org

Loss of a nitro group (-NO₂): A peak at M-46 (m/z 189) is a characteristic fragmentation for nitroaromatic compounds. youtube.com

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 235 | [C₈H₄F₃NO₄]⁺˙ (Molecular Ion) | - |

| 218 | [C₈H₃F₃NO₃]⁺ | ·OH (17) |

| 190 | [C₈H₄F₃N]⁺˙ | ·COOH (45) |

| 189 | [C₈H₄F₃O₂]⁺ | ·NO₂ (46) |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architectures

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, revealing the precise molecular geometry and the nature of intermolecular interactions that dictate the crystal packing.

In the solid state, benzoic acid and its derivatives typically form strong intermolecular hydrogen bonds. It is highly probable that this compound molecules would pair up to form centrosymmetric dimers. researchgate.netnih.gov This common structural motif involves two molecules linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups, which can be described with the graph-set notation R²₂(8). researchgate.netdoaj.org Studies on isomeric compounds like 4-nitro-2-(trifluoromethyl)benzoic acid show donor-acceptor hydrogen-bonding distances of approximately 2.70 Å. researchgate.netnih.gov

Due to significant steric hindrance between the adjacent carboxylic acid, trifluoromethyl, and nitro groups at positions 1, 2, and 3 of the benzene ring, these functional groups are forced to twist out of the aromatic plane to minimize repulsive forces. researchgate.netdoaj.org In the analogous structure of 4-nitro-2-(trifluoromethyl)benzoic acid, where the trifluoromethyl and carboxylic acid groups are adjacent, the carboxylic acid moiety is rotated out of the aromatic plane by a substantial angle (47.2°), while the nitro group remains nearly co-planar. researchgate.netnih.gov A similar non-planar conformation is expected for this compound, with significant dihedral angles between the planes of the substituent groups and the benzene ring.

The trifluoromethyl group, due to its relatively low rotational barrier around the C-C bond, is frequently observed to exhibit rotational disorder in crystal structures. nih.gov This means the fluorine atoms may occupy multiple, slightly different positions within the crystal lattice. Such disorder would be modeled and refined during the crystallographic analysis to accurately represent the electron density. Furthermore, issues such as crystal twinning, where multiple crystal domains are intergrown, have been observed in related isomers and would be a potential feature to be addressed during structure determination. researchgate.netnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. For 3-Nitro-2-(trifluoromethyl)benzoic acid, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

A critical feature of this molecule is the steric hindrance between the adjacent carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups at the ortho position. This interaction is expected to force the carboxylic acid group out of the plane of the benzene (B151609) ring. Similar computational and crystallographic studies on the isomeric 4-nitro-2-(trifluoromethyl)benzoic acid have shown that the trifluoromethyl group rotates the adjacent carboxylic acid moiety to a significant degree, with a plane-to-plane angle of 47.2° relative to the aromatic ring. researchgate.netnih.govdoaj.org A comparable non-planar arrangement would be anticipated for this compound, which would influence its electronic properties, intermolecular interactions, and crystal packing. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would precisely quantify this dihedral angle and predict the resulting molecular geometry. nih.govnih.gov

Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT Note: These are representative values based on calculations for analogous substituted benzoic acids. Specific experimental or calculated data for this exact isomer are not available in the cited literature.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-COOH Bond Length | ~1.49 Å |

| C-CF₃ Bond Length | ~1.51 Å |

| C-NO₂ Bond Length | ~1.47 Å |

| Dihedral Angle (Ring Plane - COOH) | > 45° |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug design and toxicology to correlate the chemical structure of compounds with their biological activity or other properties. mdpi.com For a compound like this compound, a QSAR study would be instrumental in designing analogues with potentially enhanced or modified activity.

The development of a QSAR model would involve:

Data Set Compilation: Assembling a series of structurally related benzoic acid derivatives with experimentally measured biological activities.

Descriptor Calculation: Computing a variety of molecular descriptors for each compound. These descriptors quantify physicochemical properties, including electronic (e.g., Hammett constants, orbital energies), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters. nih.govorientjchem.org

Model Generation: Using statistical methods, such as multiple linear regression (MLR), to build an equation that links the descriptors to the observed activity. mdpi.comnih.gov

Such a model could predict the activity of newly designed analogues of this compound, guiding synthetic efforts toward more potent or selective compounds by suggesting optimal substitutions on the aromatic ring.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide crucial insights into its conformational flexibility and behavior in different environments, such as in an aqueous solution or near a biological receptor. ajchem-a.comnih.gov

A key application would be to sample the conformational space, particularly the rotation around the single bonds connecting the substituents (-COOH, -CF₃, -NO₂) to the benzene ring. Given the steric clash between the ortho -COOH and -CF₃ groups, MD simulations can map the potential energy surface associated with their rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to bind to a target protein, a process that is often critical for its biological function.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comwikipedia.orgyoutube.com

For this compound, both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups. wikipedia.org FMO analysis, typically performed using data from DFT calculations, would show that these groups significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzoic acid. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): The low-lying LUMO would be primarily localized on the nitroaromatic ring system. Its low energy indicates that the molecule is a strong electron acceptor, making it susceptible to nucleophilic attack. The shape and location of the LUMO would pinpoint the most likely sites for such an attack.

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. The presence of electron-withdrawing groups lowers the HOMO energy, indicating that this compound is a poor electron donor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a smaller gap implies higher reactivity.

This analysis is fundamental for predicting how the molecule will behave in chemical reactions. libretexts.org

Computational Studies on Substituent Effects (e.g., Hammett Constants)

The electronic influence of the nitro and trifluoromethyl substituents on the reactivity of the benzoic acid moiety can be quantified using Linear Free Energy Relationships (LFER), most famously the Hammett equation. wikipedia.org The equation, log(K/K₀) = σρ, relates the reactivity of a substituted compound to a reference compound through substituent constants (σ) and a reaction constant (ρ).

The nitro and trifluoromethyl groups are strongly electron-withdrawing, which is reflected in their positive Hammett σ constants. This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to unsubstituted benzoic acid.

Table 2: Hammett Substituent Constants (σ) for Relevant Groups Source: Values are compiled from established literature sources. wiredchemist.com

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NO₂ | +0.71 | +0.78 |

| -CF₃ | +0.43 | +0.54 |

| -H | 0.00 | 0.00 |

In this compound, the nitro group is in the meta position relative to the carboxylic acid, and the trifluoromethyl group is in the ortho position. While the meta effect of the nitro group can be estimated using its σ_meta value (+0.71), a simple additive Hammett treatment is complicated by the ortho -CF₃ group, which introduces significant steric effects not captured by standard σ values. wikipedia.org More advanced computational models are required to accurately predict the combined electronic and steric influence of this substitution pattern on the molecule's reactivity.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for structure verification and interpretation of experimental data. researchgate.net

NMR Spectroscopy: Using methods like DFT with the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to predict the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govresearchgate.net For this compound, such calculations would predict the chemical shifts of the aromatic protons, the carboxylic acid proton, the aromatic carbons, and, importantly, the fluorine atoms in the -CF₃ group. These predictions can help in assigning peaks in an experimental spectrum and confirming the molecular structure. github.ionmrdb.org

IR Spectroscopy: The vibrational frequencies of the molecule can also be calculated using DFT. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Key predicted vibrations for this molecule would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the symmetric and asymmetric stretches of the N-O bonds in the nitro group, and the C-F stretches of the trifluoromethyl group. Comparing the computed spectrum with an experimental one can provide strong evidence for the compound's identity and structural integrity.

Applications and Industrial Relevance Non Clinical Focus

Role as a Building Block in Complex Organic Synthesis

The molecular architecture of 3-nitro-2-(trifluoromethyl)benzoic acid makes it a valuable building block for the synthesis of more complex molecules. Its utility stems from the reactivity of its distinct functional groups, which can be selectively transformed to introduce new functionalities and build molecular complexity.

The primary roles of its functional groups in synthesis are:

Carboxylic Acid Group (-COOH): This group can readily undergo standard transformations such as esterification, amidation, or conversion into an acid chloride. These reactions are fundamental for linking the molecule to other synthons.

Nitro Group (-NO₂): The nitro group is a versatile functional handle. Its most common and significant transformation is its reduction to an amino group (-NH₂). This conversion is a critical step, as it transforms the chemical nature of the molecule, yielding 2-amino-3-(trifluoromethyl)benzoic acid. This resulting amino-substituted benzoic acid is a key intermediate itself, with the amine group providing a nucleophilic site for a wide array of subsequent reactions, including diazotization and amide bond formation.

Trifluoromethyl Group (-CF₃): This group is generally stable and unreactive under common synthetic conditions. Its primary contribution is to the properties of the final molecule. The high electronegativity and lipophilicity of the -CF₃ group can significantly influence the electronic properties, solubility, and metabolic stability of the target compound.

By leveraging the sequential or selective reactivity of the carboxyl and nitro groups, chemists can use this compound as a scaffold to construct intricate molecular frameworks.

Precursor for Agrochemical Intermediates

Utility in the Synthesis of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The structural motifs present in this compound are common in various classes of fine chemicals, such as dyes and specialty polymers. The transformation of the nitro group to an amine, for instance, yields an anthranilic acid derivative, a class of compounds known as precursors to pigments and dyes. However, specific examples of this compound being used for the synthesis of specific, non-clinical fine chemicals are not extensively reported.

Exploration in Materials Science for Advanced Fluorinated Polymers or Liquid Crystals

Fluorinated compounds are of significant interest in materials science for creating polymers and liquid crystals with unique properties, such as thermal stability, chemical resistance, and specific dielectric characteristics. The trifluoromethyl group in this compound makes it a potential candidate for incorporation into such advanced materials. Research into related fluorinated aromatic diamines, derived from nitro compounds, has shown their utility in producing polyimides with enhanced mechanical and thermal properties. minstargroup.com Nevertheless, dedicated research exploring the explicit use of this compound for developing advanced fluorinated polymers or liquid crystals has not been identified.

Development of Novel Synthetic Reagents and Catalysts Utilizing its Structure

The development of new reagents and catalysts often involves molecules with specific electronic and steric properties. While the structure of this compound could potentially be modified to act as a ligand for a metal catalyst or as a component of an organocatalyst, there is currently no available research indicating its application in the development of novel synthetic reagents or catalysts.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Use/Relevance |

|---|---|---|---|---|

| 3-Nitro-5-(trifluoromethyl)benzoic acid | 328-80-3 | C₈H₄F₃NO₄ | 235.12 | Intermediate in synthesis of pharmaceuticals and fine chemicals. alfa-chemical.com |

| 4-Nitro-2-(trifluoromethyl)benzoic acid | 320-37-6 | C₈H₄F₃NO₄ | 235.12 | Precursor for fluorine-containing polyimides; pesticide intermediate. minstargroup.com |

| 3-Nitro-4-(trifluoromethyl)benzoic acid | 116965-16-3 | C₈H₄F₃NO₄ | 235.12 | Chemical intermediate. scbt.com |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-amino-3-(trifluoromethyl)benzoic acid |

| This compound |

| 3-Nitro-4-(trifluoromethyl)benzoic acid |

| 3-Nitro-5-(trifluoromethyl)benzoic acid |

| 3-Methyl-2-nitrobenzoic acid |

| 4-Nitro-2-(trifluoromethyl)benzoic acid |

Future Research Directions and Outlook

Exploration of Sustainable and Green Synthesis Routes

Current synthetic approaches often rely on traditional nitration and oxidation methods which can involve harsh reagents and produce significant waste streams. orgsyn.orgyoutube.com Green chemistry principles can be applied to develop cleaner alternatives. For instance, utilizing solid acid catalysts or milder nitrating agents could reduce the use of corrosive acids like sulfuric acid. researchgate.net Another avenue involves exploring biocatalytic approaches, using enzymes or whole-cell systems to perform specific transformations under mild conditions, potentially reducing the environmental impact of the synthesis. acs.orgnih.govelsevierpure.com The use of alternative energy sources, such as microwave or ultrasonic irradiation, could also enhance reaction rates and reduce energy consumption in the synthetic process. nih.gov

A comparative analysis of potential green synthesis strategies is presented in the table below:

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Nitration | Reduced acid waste, potential for catalyst recycling. | Catalyst deactivation, regioselectivity control. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. acs.orgnih.gov | Enzyme stability and availability, substrate scope limitations. |

| Flow Chemistry | Improved safety, better control over reaction parameters, ease of scale-up. | Initial setup costs, potential for clogging with solid intermediates. |

| Microwave/Ultrasound | Accelerated reaction times, potential for improved yields. nih.gov | Scale-up challenges, ensuring uniform energy distribution. |

Development of Highly Regioselective and Stereoselective Transformations

The functional group handles on 3-Nitro-2-(trifluoromethyl)benzoic acid, namely the carboxylic acid, nitro, and trifluoromethyl groups, offer numerous possibilities for derivatization. Future research will likely focus on developing highly regioselective and stereoselective transformations to create complex molecular architectures with precise control over their three-dimensional structure.

The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, directing electrophilic aromatic substitution primarily to the meta-position relative to the carboxyl group. wikipedia.org However, developing catalytic systems that can override this inherent reactivity to achieve ortho or para functionalization would be a significant advancement. researchgate.net Transition-metal-catalyzed C-H activation is a promising strategy to achieve such regiocontrol. scispace.comacs.org

Furthermore, the carboxylic acid group can be used as a handle for asymmetric transformations. For instance, developing stereoselective methods for the addition of nucleophiles to derivatives of the carboxylic acid would open up avenues for the synthesis of chiral molecules. The application of chiral catalysts in reactions involving this compound could lead to the production of enantiomerically pure derivatives with potential applications in pharmaceuticals and materials science.

Investigation of Novel Catalytic Applications

The unique electronic properties of this compound, stemming from the presence of both electron-withdrawing nitro and trifluoromethyl groups, make it an interesting candidate for applications in catalysis. Future research could explore its use as a ligand for metal catalysts or as an organocatalyst itself.

The carboxylic acid functionality can coordinate to metal centers, and the electronic nature of the aromatic ring can be fine-tuned by the substituents to modulate the catalytic activity of the metal. For example, derivatives of this benzoic acid could be employed as ligands in transition-metal catalysis for a variety of organic transformations. researchgate.net Additionally, the acidic nature of the carboxylic acid, coupled with the potential for hydrogen bonding interactions, could be exploited in the design of novel organocatalysts for reactions such as aldol (B89426) or Michael additions. nih.gov

Advanced Material Science Applications

The rigid structure and functional groups of this compound make it a promising building block for the synthesis of advanced materials with unique properties. Future research is expected to focus on its incorporation into polymers and metal-organic frameworks (MOFs).

The introduction of trifluoromethyl groups into polymers is known to enhance properties such as thermal stability, chemical resistance, and gas permeability, while lowering the dielectric constant and water absorption. researchgate.netnasa.gov Therefore, incorporating this compound as a monomer into polyesters, polyamides, or other polymers could lead to materials with desirable characteristics for applications in electronics, membranes for gas separation, and high-performance coatings. rsc.org

Furthermore, the carboxylic acid group is an ideal linker for the construction of MOFs. rsc.orgnih.gov The nitro and trifluoromethyl groups can tune the pore size and functionality of the resulting MOFs, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net The presence of the nitro group, in particular, can enhance the interaction with specific guest molecules.

| Material Type | Potential Properties | Potential Applications |

| Polymers | High thermal stability, low dielectric constant, enhanced gas permeability. researchgate.net | Microelectronics, gas separation membranes, protective coatings. |

| Metal-Organic Frameworks (MOFs) | Tunable porosity, high surface area, selective gas adsorption. rsc.org | Gas storage and separation, catalysis, chemical sensing. |

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and in silico design are powerful tools for accelerating the discovery and development of new molecules with specific functionalities. slideshare.net Future research on this compound will undoubtedly benefit from the application of these methods to design novel derivatives with tailored properties for specific applications.

Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of derivatives of this compound. scielo.org.za This can guide synthetic efforts by identifying promising target molecules and predicting their behavior. For example, computational screening can be used to identify derivatives with optimal electronic properties for use as ligands in catalysis or as building blocks for materials with specific adsorption or electronic characteristics. nih.gov

In silico docking studies can be employed to design derivatives with potential biological activity by predicting their binding affinity to specific protein targets. mdpi.com This approach can facilitate the development of new drug candidates or probes for chemical biology. The combination of computational design and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in various scientific fields. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Nitro-2-(trifluoromethyl)benzoic acid, and how can intermediates be validated?

- Methodology : A common approach involves nitration and trifluoromethylation of benzoic acid derivatives. For example, intermediates can be synthesized via electrophilic substitution using nitric acid/sulfuric acid mixtures, followed by trifluoromethylation with reagents like (trifluoromethyl)copper complexes. Key intermediates (e.g., nitro precursors) should be characterized via HPLC (to assess purity >95%) and 1H/19F NMR (to confirm substituent positions and absence of regioisomers) .

- Validation : Compare melting points and spectroscopic data with literature values. Use FT-IR to confirm nitro (1520–1350 cm⁻¹ asymmetric stretching) and carboxylic acid (1700–1680 cm⁻¹ C=O stretch) functional groups .

Q. What purification techniques effectively remove nitro-group byproducts in this compound?

- Recrystallization : Use ethanol or dimethylformamide (DMF) as solvents, leveraging differential solubility of byproducts. For example, nitro-isomer impurities (e.g., 5-nitro derivatives) can be removed via gradient cooling .

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (1:3 ratio) to separate polar nitro byproducts. Monitor fractions via TLC (Rf ~0.4 for target compound) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the structural ambiguities of this compound, particularly the electron density challenges posed by fluorine atoms?

- Crystallization : Grow single crystals via slow evaporation in acetonitrile/water (7:3). The trifluoromethyl group’s high electron density may require high-resolution data (≤0.8 Å) for accurate refinement .

- Refinement : Use SHELXL for anisotropic displacement parameters. Fluorine atoms often exhibit elongated thermal ellipsoids; apply restraints to C-F bond lengths (1.32–1.35 Å) and angles (109.5°) to mitigate overfitting .

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?

- NMR Analysis : Compare experimental 13C NMR shifts (e.g., carboxylic carbon at ~170 ppm) with DFT-calculated values (B3LYP/6-311+G(d,p)). Discrepancies >5 ppm may indicate solvent effects or conformational flexibility .

- Mass Spectrometry : Use HRMS-ESI to confirm the molecular ion ([M-H]⁻ at m/z 234.0123). Deviations <2 ppm validate the proposed structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.